molecular formula C13H13Cl2N3O3 B12396462 Iprodione-d5

Iprodione-d5

Cat. No.: B12396462
M. Wt: 335.19 g/mol
InChI Key: ONUFESLQCSAYKA-VVHGGLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iprodione-d5 involves the incorporation of deuterium atoms into the iprodione molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled environments to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to ensure the consistent production of this compound with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Iprodione-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often used in further research to study the properties and behavior of this compound under different conditions .

Scientific Research Applications

Iprodione-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

Iprodione-d5 exerts its effects through the production of reactive oxygen species (ROS), which cause oxidative damage to target organisms. The molecular targets include various enzymes and proteins involved in cellular metabolism and signaling pathways. The pathways involved in the action of this compound include the oxidative stress response and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to iprodione-d5 include:

Uniqueness

This compound is unique due to its stable isotopic labeling, which allows for precise tracking and analysis in various experimental setups. This makes it particularly valuable in scientific research where accurate quantification and monitoring are essential .

Properties

Molecular Formula

C13H13Cl2N3O3

Molecular Weight

335.19 g/mol

IUPAC Name

5,5-dideuterio-3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide

InChI

InChI=1S/C13H13Cl2N3O3/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20)/i3D,4D,5D,6D2

InChI Key

ONUFESLQCSAYKA-VVHGGLIRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])N2C(=O)C(N(C2=O)C(=O)NC(C)C)([2H])[2H]

Canonical SMILES

CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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